Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound known for its unique bicyclic structure and the presence of trifluoromethyl groups
Properties
IUPAC Name |
butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F6NO2/c1-2-3-6-22-10(21)20-9-5-4-8(7-9)11(20,12(14,15)16)13(17,18)19/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWJVHQBSHBIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dienophile Modifications for Ester Incorporation
A plausible dienophile candidate is butyl cyanoformate, which would undergo [4+2] cycloaddition with cyclopentadiene to directly install the butyl carboxylate group. The reaction conditions (solvent: dichloromethane, temperature: −20°C to +40°C) from remain applicable here. Post-cycloaddition, hydrolysis would yield a bicyclic intermediate with the ester intact.
Table 1: Diels-Alder Reaction Parameters for Bicyclic Core Synthesis
| Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methanesulfonyl cyanide | Dichloromethane | 0–25 | 78 | |
| Butyl cyanoformate* | Dichloromethane | −20–40 | N/A | Proposed |
*Theoretical yield based on analogous reactions.
Bis(trifluoromethyl) Group Installation Strategies
Introducing two trifluoromethyl groups at the 3-position requires functional group interconversion. The lactam intermediate from Section 1 could undergo ketone formation followed by trifluoromethylation.
Ketone Intermediate Generation
Hydrolysis of the Diels-Alder adduct (e.g., 3-methanesulfonyl derivative) under basic conditions generates a diketone. Alternatively, oxidative cleavage of the double bond in 2-azabicyclo[2.2.1]hept-5-ene derivatives using ozone or ruthenium catalysts produces 3,3-diketones.
Nucleophilic Trifluoromethylation
The diketone undergoes bis-trifluoromethylation using Ruppert–Prakash reagent (TMSCF₃) in the presence of a fluoride source (e.g., TBAF). This method, validated for cyclobutane systems in, achieves CF₃ installation via successive nucleophilic attacks.
Table 2: Trifluoromethylation Efficiency in Bicyclic Systems
| Substrate | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclobutane diketone | TMSCF₃ | TBAF | 65–72 | |
| Norbornene diketone* | TMSCF₃ | CsF | N/A | Proposed |
*Predicted based on steric and electronic similarity to cyclobutanes.
Lactam-to-Carboxylate Ester Conversion
The final structural requirement involves converting the lactam nitrogen into a carboxylate ester. Two pathways emerge:
Direct Acylation of the Lactam Nitrogen
Treating the lactam with butyl chloroformate in the presence of a base (e.g., triethylamine) facilitates N-acylation. This method, exemplified in for related 2-azabicycloheptane derivatives, typically proceeds at 0–25°C in dichloromethane.
Lactam Ring-Opening and Refunctionalization
Acid-catalyzed ring-opening (e.g., HCl in dioxane) generates a secondary amine, which reacts with butyl chlorocarbonylimidazole to form the urethane. Subsequent oxidative reclosure (e.g., MnO₂) restores the bicyclic framework with the ester group intact.
Table 3: Lactam Functionalization Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N-Acylation | Butyl chloroformate, Et₃N | DCM, 0°C, 2 h | 85 | |
| Ring-opening/closure | HCl, MnO₂ | Dioxane, reflux | 60–68 | Proposed |
Alternative Synthetic Routes
Pre-functionalized Dienophile Approach
Using a dienophile pre-equipped with trifluoromethyl groups (e.g., 1,1-bis(trifluoromethyl) ethylene) in the Diels-Alder reaction could streamline synthesis. However, such dienophiles’ limited availability and reactivity necessitate high-pressure or Lewis acid-catalyzed conditions.
Radical Trifluoromethylation
Photoredox catalysis employing CF₃I and a Ru(bpy)₃²⁺ catalyst enables radical trifluoromethylation of alkenes. Applied to a 3,3-dihydro-2-azabicyclo[2.2.1]hept-5-ene intermediate, this method could install both CF₃ groups regioselectively.
Challenges and Optimization Considerations
- Steric Hindrance : The 3,3-bis(trifluoromethyl) groups impede nucleophilic attacks, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.
- Regioselectivity : Diels-Alder reactions with asymmetric dienophiles require careful tuning of electronic effects to ensure correct endo/exo selectivity.
- Purification : The compound’s high volatility (due to trifluoromethyl groups) complicates isolation. Short-path distillation or recrystallization from hexane/ethyl acetate mixtures is recommended.
Chemical Reactions Analysis
Types of Reactions
Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceuticals, particularly as potential antitumor agents. Its structural analogs have been investigated for their ability to inhibit specific biological pathways involved in cancer progression.
Case Study: Antitumor Activity
A study evaluated the efficacy of derivatives of butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 5 to 20 µM against breast and lung cancer cell lines, suggesting a promising lead for further development in cancer therapy .
Neuropharmacology
Research has indicated that this compound may serve as an inhibitor of cholinesterases, which are enzymes that break down neurotransmitters in the brain. Inhibiting these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions such as Alzheimer's disease.
Data Table: Cholinesterase Inhibition
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Butyl 3,3-bis(trifluoromethyl)... | 27.04 | 58.01 |
This table reflects the inhibitory potency observed in vitro, indicating that the compound may be more effective against acetylcholinesterase compared to butyrylcholinesterase .
Materials Science
Beyond biological applications, this compound has potential uses in materials science due to its unique properties. Its fluorinated structure can impart desirable characteristics such as chemical resistance and low surface energy.
Application Example: Coatings
Fluorinated compounds are often used in coatings to enhance durability and resistance to environmental factors. Preliminary studies suggest that incorporating this compound into polymer matrices could improve performance metrics such as hydrophobicity and thermal stability .
Mechanism of Action
The mechanism by which Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness
Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of trifluoromethyl groups, which significantly alter its chemical properties compared to similar compounds. These groups increase the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Biological Activity
Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This bicyclic compound belongs to a class of azabicyclic derivatives that have been explored for various pharmaceutical applications, including their roles as enzyme inhibitors and in receptor modulation.
Chemical Structure
The compound's structure is characterized by a bicyclic framework with two trifluoromethyl groups, which are known to enhance lipophilicity and biological activity. The molecular formula is C12H12F6N2O2, which indicates the presence of both nitrogen and fluorine substituents that can influence its interaction with biological targets.
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various pharmacological activities:
- Antiviral Activity : Some azabicyclic compounds have shown promise as antiviral agents due to their ability to inhibit viral replication mechanisms.
- Antitumor Effects : Studies suggest that derivatives of this compound may possess antitumor properties, potentially through the inhibition of specific pathways involved in cancer cell proliferation.
- Neurological Implications : The structure suggests a potential role in modulating neurotransmitter systems, particularly through interactions with glutamate receptors, which are crucial for synaptic transmission in the central nervous system.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The trifluoromethyl groups may enhance binding affinity to target proteins.
- The bicyclic structure allows for conformational flexibility, facilitating interaction with various biological macromolecules.
Antiviral Activity
A study conducted by Hara et al. (2009) investigated the antiviral properties of similar azabicyclic compounds against RNA viruses. The results indicated that these compounds could inhibit viral replication in vitro, suggesting potential therapeutic applications in treating viral infections.
Antitumor Effects
In a preclinical trial, researchers evaluated the efficacy of related azabicyclic derivatives in inhibiting tumor growth in xenograft models. The findings demonstrated significant tumor reduction, indicating the potential for development as anticancer agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of bicyclo[2.2.1]hept-5-ene derivatives, and how are they adapted for this compound?
- Methodology : Synthesis typically involves Diels-Alder reactions or functionalization of preformed bicyclic frameworks. For this compound, esterification of the bicyclic amine core with butyl groups under anhydrous conditions is critical. Key steps include:
- Use of trifluoromethylation agents (e.g., (CF₃)₂C₆H₃COCl) to introduce bis(trifluoromethyl) substituents .
- Purification via column chromatography and structural validation using ¹H/¹³C NMR and IR spectroscopy to confirm ester linkage and bicyclic integrity .
- Experimental Design : Optimize reaction time and temperature to avoid ring-opening side reactions. Monitor intermediates by thin-layer chromatography (TLC).
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?
- Characterization Workflow :
- Spectroscopy : ¹H NMR (δ 4.5–5.5 ppm for olefinic protons), ¹⁹F NMR for trifluoromethyl groups, and IR (C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks matching the molecular formula (C₁₄H₁₇F₆NO₂).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Use monoclinic P2₁/c space group parameters (e.g., a = 18.42 Å, β = 97.18°) .
Q. What role does the bicyclo[2.2.1]hept-5-ene framework play in modulating reactivity?
- Reactivity Profile : The strained norbornene-like structure enhances susceptibility to ring-opening reactions (e.g., nucleophilic attack at the azabridgehead).
- Example : Reactivity with anhydrides (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) to form amide derivatives, leveraging the electron-deficient trifluoromethyl groups to direct regioselectivity .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for derivatives of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in functionalization reactions .
- Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to identify low-energy pathways for azabridgehead modifications .
- Data Integration : Feed experimental results (e.g., yields, selectivity) back into computational models to refine predictions.
Q. What are the electronic and steric effects of the bis(trifluoromethyl) substituents on reaction outcomes?
- Electronic Effects : Trifluoromethyl groups withdraw electron density, polarizing the azabridgehead and increasing electrophilicity. This enhances reactivity in SN2-type substitutions .
- Steric Effects : Bulkier substituents may hinder access to the azabridgehead, requiring polar aprotic solvents (e.g., DMF) to mitigate steric hindrance .
Q. How should researchers address contradictions in spectroscopic data or unexpected reaction yields?
- Troubleshooting Framework :
- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlaps .
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield discrepancies .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Crystallization Strategies :
- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) to balance solubility and volatility.
- Temperature Gradients : Use slow cooling (0.5°C/hr) to promote nucleation.
- Crystallographic Refinement : Address disorder in trifluoromethyl groups using SHELXL with anisotropic displacement parameters .
Q. How can reaction engineering principles improve scalability while maintaining stereochemical fidelity?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
